molecular formula C13H14ClN9 B11492383 [1,3,5]Triazine-2,4-diamine, 6-[5-(2-chlorophenyl)tetrazol-2-ylmethyl]-N,N-dimethyl-

[1,3,5]Triazine-2,4-diamine, 6-[5-(2-chlorophenyl)tetrazol-2-ylmethyl]-N,N-dimethyl-

Cat. No.: B11492383
M. Wt: 331.76 g/mol
InChI Key: XDBMNKLLQMDYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine is a complex organic compound that features a triazine ring, a tetrazole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst.

    Triazine Ring Formation: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and triazine intermediates using a suitable linker and reaction conditions, such as the use of a base and a solvent like dioxane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used as a probe in biological assays to study enzyme activities or protein interactions.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-{[5-(2-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine
  • N-(4-amino-6-{[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine

Uniqueness

The presence of the 2-chlorophenyl group in N-(4-amino-6-{[5-(2-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}-1,3,5-triazin-2-yl)-N,N-dimethylamine imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C13H14ClN9

Molecular Weight

331.76 g/mol

IUPAC Name

6-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H14ClN9/c1-22(2)13-17-10(16-12(15)18-13)7-23-20-11(19-21-23)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H2,15,16,17,18)

InChI Key

XDBMNKLLQMDYFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.